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Compound of Interest

Compound Name: 3-Nitrofluoranthene

Cat. No.: B1196665 Get Quote

The following table summarizes the quantitative data on the tumorigenicity of several nitro-

PAHs and their corresponding parent PAHs. The data is organized to allow for a direct

comparison of their carcinogenic effects in various animal models and experimental setups.
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Tumor
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ce

Pyrene

Derivativ

es

1-

Nitropyre

ne

Pyrene

2800

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
21-28 [1][2]

1-

Nitropyre

ne

Pyrene

700

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
12-15 [1][2]

1-

Nitropyre

ne

Pyrene
6.44

mmol/kg

A/J

Mouse

Intraperit

oneal
Lung

Significa

ntly

increase

d

[3]

1-

Nitropyre

ne

Pyrene

25 mg/kg

(8

weeks)

Newborn

Rat

Subcutan

eous

Sarcoma

s at

injection

site

31

(males),

28

(females)

[4]

1-

Nitrosopy

rene

Pyrene

700

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males/fe

males)

45 / 9 [1][2]

4-

Nitropyre

ne

Pyrene

2800

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males/fe

males)

83 / 7 [1][2]

1,3-

Dinitropyr

ene

Pyrene

200

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
20 [1][2]

1,3-

Dinitropyr

Pyrene 0.05

mg/mous

BALB/c

Mouse

Subcutan

eous

No

tumors at

0 [5]
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ene e (20

weeks)

injection

site

1,6-

Dinitropyr

ene

Pyrene

200

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
32 [1][2]

1,6-

Dinitropyr

ene

Pyrene
0.1

mg/rat
F344 Rat

Intrapulm

onary

Lung

Cancer
85 [6]

1,8-

Dinitropyr

ene

Pyrene

200

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
16 [1][2]

1,8-

Dinitropyr

ene

Pyrene

0.05

mg/mous

e (20

weeks)

BALB/c

Mouse

Subcutan

eous

Tumors

at

injection

site

40 [5]

Pyrene -

2800

nmol/mo

use

Newborn

Mouse
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oneal

Liver

(males)
21-28 [1][2]

Chrysene

Derivativ
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6-

Nitrochry

sene

Chrysene

700

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males/fe

males)

76 / 23 [1][2][7]

6-

Nitrochry

sene

Chrysene

700

nmol/mo

use

Newborn

Mouse

Intraperit

oneal
Lung 85-90 [1][2]

6-

Nitrochry

sene

Chrysene

100

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Lung &

Liver

Significa

nt

tumorige

nicity

[7][8][9]
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1-

Nitrochry

sene

Chrysene

100

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Lung &

Liver

Not

significan

tly

different

from

control

[8]

2-

Nitrochry

sene

Chrysene

100

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Lung &

Liver

Not

significan

tly

different

from

control

[8]

3-

Nitrochry

sene

Chrysene

100

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Lung &

Liver

Not

significan

tly

different

from

control

[8]

Chrysene -

2800

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males) /

Lung

(males)

41 / 21 [1][2]
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2800
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Newborn

Mouse
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Liver
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e
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2800
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79 [1][2]
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Benzo[a]

pyrene

Derivativ
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6-

Nitrobenz

o[a]pyren

e
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pyrene

560

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
28 [1][2]
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Nitrobenz

o[a]pyren

e

Benzo[a]

pyrene

400 nmol

total

Neonatal

B6C3F1

Mouse

Intraperit

oneal
Liver 91-100 [10]

Benzo[a]

pyrene
-

560

nmol/mo

use

Newborn

Mouse

Intraperit

oneal

Liver

(males)
49 [1][2]

Benzo[a]

pyrene
-

0.3

mg/rat
F344 Rat

Intrapulm

onary

Lung

Cancer
76 [6]

Fluoranth

ene

Derivativ
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3-

Nitrofluor

anthene

Fluoranth

ene

1000 µ

g/rat
F344 Rat

Intrapulm

onary

Lung

Tumors
5 [11]
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Dinitroflu
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e
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ene
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g/rat
F344 Rat
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onary

Lung

Tumors
54.5 [11]

3,9-

Dinitroflu

oranthen

e

Fluoranth

ene

200 µ

g/rat
F344 Rat
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onary

Lung

Tumors
90.5 [11]
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Fluoranth

ene
-

Not

specified

Newborn

Mouse

Not

specified

Lung

Tumors
Active [12][13]

Fluorene

Derivativ

es

2-

Nitrofluor

ene

Fluorene
Not

specified
Rat Oral

Mammar

y gland,

forestom

ach, liver,

ear duct

tumors

Sufficient

evidence

for

carcinog

enicity

[14]

2-

Nitrofluor

ene

Fluorene
50-1500

µg

SENCAR

Mouse
Topical

No

papilloma

formation

0 [15]

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the

tumorigenicity data. Below are summaries of the key experimental protocols cited in the

comparative data table.

Newborn Mouse Tumorigenicity Assay
This assay is frequently used to evaluate the carcinogenic potential of chemicals.[1][2][7][8][9]

[10][12][13][16]

Animal Model: Newborn mice (e.g., B6C3F1, BLU:Ha, or CD-1 strains) are used due to their

high susceptibility to carcinogens.

Administration: The test compound, dissolved in a suitable vehicle like dimethyl sulfoxide

(DMSO) or trioctanoin, is administered via intraperitoneal (i.p.) injection. Typically, injections

are given on days 1, 8, and 15 of life.[1][2][8][10]

Dosage: A range of doses is usually tested to establish a dose-response relationship.
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Observation Period: The animals are monitored for a significant portion of their lifespan (e.g.,

6 months to a year) for tumor development.[10][12][13]

Endpoint: The primary endpoints are the incidence (percentage of animals with tumors) and

multiplicity (average number of tumors per animal) of tumors, most commonly in the liver and

lungs.

Experimental Workflow: Newborn Mouse Tumorigenicity Assay

Compound Preparation
(Dissolved in Vehicle)

Animal Dosing
(Newborn Mice, i.p. injection

on days 1, 8, and 15)

Observation Period
(6-12 months)

Necropsy and
Histopathological Analysis

Data Analysis
(Tumor Incidence & Multiplicity)

Click to download full resolution via product page

Experimental Workflow for a Newborn Mouse Tumorigenicity Assay.

Subcutaneous Injection Carcinogenicity Study in Rats
This method assesses the potential of a substance to induce tumors at the site of injection.[4]
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Animal Model: Adult or newborn rats of a specific strain (e.g., F344 or Sprague-Dawley) are

used.

Administration: The test compound, suspended in a vehicle, is injected subcutaneously into a

specific site on the animal's body. The injections can be administered once or multiple times

over a period.

Dosage: Different dose groups are included to evaluate dose-dependent effects.

Observation Period: The animals are observed for an extended period, often for the majority

of their lifespan, for the development of tumors at the injection site.

Endpoint: The primary endpoint is the incidence of tumors, typically sarcomas such as

malignant fibrous histiocytomas, at the site of injection.

Intrapulmonary Implantation Carcinogenicity Study in
Rats
This protocol is designed to directly assess the carcinogenic effects of a substance on the lung

tissue.[6][11]

Animal Model: Adult male rats (e.g., F344) are commonly used.

Administration: The test compound is suspended in a carrier matrix (e.g., beeswax-

tricaprylin) and surgically implanted directly into the lung parenchyma.

Dosage: A range of doses is implanted to determine the dose-response for lung tumor

induction.

Observation Period: The animals are monitored for a long duration, often up to 100 weeks,

for the development of lung tumors.[11]

Endpoint: The primary endpoint is the incidence and histological type of lung tumors, such as

squamous cell carcinomas.

Signaling Pathways in Nitro-PAH Carcinogenesis
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The carcinogenicity of nitro-PAHs is intrinsically linked to their metabolic activation into reactive

intermediates that can damage DNA.[17][18][19][20][21][22] The primary metabolic pathways

involved are nitroreduction and ring oxidation.

Nitroreduction: This is a key activation step where the nitro group of the nitro-PAH is reduced

to a nitroso and then to a reactive N-hydroxyarylamine intermediate.[17] This reaction is

often catalyzed by nitroreductase enzymes present in mammalian tissues and gut microflora.

The N-hydroxyarylamine can then be further activated, for instance through O-esterification,

to form a highly reactive nitrenium ion that readily binds to DNA, forming DNA adducts.[17]

Ring Oxidation: Similar to their parent PAHs, nitro-PAHs can also undergo oxidation on the

aromatic ring, catalyzed by cytochrome P450 enzymes.[17][20][22] This can lead to the

formation of diol epoxides, which are also highly reactive and capable of forming DNA

adducts.[18][19]

The formation of these DNA adducts is a critical initiating event in carcinogenesis. If not

repaired, these adducts can lead to mutations in critical genes, such as tumor suppressor

genes (e.g., p53) and oncogenes (e.g., ras family), during DNA replication.[10] The

accumulation of these mutations can disrupt normal cellular processes, including cell cycle

control and apoptosis, ultimately leading to neoplastic transformation and tumor development.
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Metabolic Activation and Carcinogenic Pathway of Nitro-PAHs
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Metabolic activation pathways of Nitro-PAHs leading to carcinogenesis.
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In conclusion, the tumorigenicity of nitro-PAHs is highly variable and depends on the specific

compound, the position of the nitro group, the animal model, and the route of exposure. The

data consistently show that many nitro-PAHs are potent carcinogens, often exhibiting greater

potency than their parent PAHs. Their carcinogenicity is primarily driven by their metabolic

activation to DNA-reactive species, highlighting the critical role of metabolic pathways in

determining their biological effects. Further research is needed to fully elucidate the

downstream signaling events that are disrupted following the formation of nitro-PAH-DNA

adducts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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